N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a 3,4-dimethoxyphenethyl group and a 1,1-dioxidoisothiazolidin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid with an appropriate amine, such as 3,4-dimethoxyphenethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Protection and Deprotection Steps: Protecting groups may be used to shield reactive sites during intermediate steps, followed by deprotection to yield the final product.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the isothiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the 3,4-dimethoxyphenethyl group suggests possible activity in the central nervous system, while the isothiazolidinone moiety could confer additional biological activities.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)benzamide: Lacks the isothiazolidinone moiety, potentially altering its biological activity and chemical reactivity.
3-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid: Contains the isothiazolidinone moiety but lacks the 3,4-dimethoxyphenethyl group, which may affect its overall properties.
Uniqueness
N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and activity.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-8-7-15(13-19(18)27-2)9-10-21-20(23)16-5-3-6-17(14-16)22-11-4-12-28(22,24)25/h3,5-8,13-14H,4,9-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYCQJDWYGRSHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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